REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH:13]1([C:16]([NH2:18])=[O:17])[CH2:15][CH2:14]1>>[CH:13]1([C:16]([NH:18][C:2]2[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[O:17])[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)N
|
Name
|
Carboxylic acid-4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)NC=1C=C(C(=O)OC)C=C(N1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |